N-(4-(N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)sulfamoyl)phenyl)isobutyramide
Description
N-(4-(N-(3-(4-Fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)sulfamoyl)phenyl)isobutyramide is a quinazolinone derivative featuring a 3,4-dihydroquinazolin-4-one core substituted with a 4-fluorophenyl group at position 3, a methyl group at position 2, and a sulfamoyl-linked phenylisobutyramide moiety at position 4. The compound’s structure integrates multiple pharmacophoric elements:
- Quinazolinone core: Known for diverse bioactivities, including kinase inhibition and anticancer effects.
- 4-Fluorophenyl substituent: Improves metabolic stability and membrane permeability.
- Isobutyramide tail: Contributes to lipophilicity and bioavailability.
Properties
IUPAC Name |
N-[4-[[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]sulfamoyl]phenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O4S/c1-15(2)24(31)28-18-6-11-21(12-7-18)35(33,34)29-19-8-13-23-22(14-19)25(32)30(16(3)27-23)20-9-4-17(26)5-10-20/h4-15,29H,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLSFKIXVRFJAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C)C(=O)N1C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Quinazolinone vs. Phthalimide ()
The phthalimide derivative 3-chloro-N-phenyl-phthalimide (Fig. 1, ) shares a fused aromatic ring system but lacks the sulfamoyl and amide functionalities of the target compound. Key differences include:
Quinazolinone vs. 1,2,4-Triazole ()
Compounds 7–9 in are 1,2,4-triazole-3-thiones with sulfonyl and difluorophenyl groups. Unlike the target compound’s rigid quinazolinone, triazoles exhibit tautomerism (thione vs. thiol forms), influencing their electronic properties and reactivity .
The triazole derivatives’ tautomerism may reduce metabolic stability compared to the target compound’s non-tautomeric quinazolinone core.
Substituent and Functional Group Analysis
Sulfonamide/Sulfamoyl Groups
The target compound’s sulfamoyl group (-SO₂NH-) differs from the sulfonyl (-SO₂-) groups in ’s triazoles and ’s isoindoline derivatives. Sulfamoyl groups typically exhibit stronger hydrogen-bonding capacity, which may enhance target binding affinity compared to sulfonyl-containing analogs .
Fluorinated Substituents
Both the target compound (4-fluorophenyl) and ’s triazoles (2,4-difluorophenyl) incorporate fluorine atoms to modulate lipophilicity and steric effects.
Data Tables
Table 1. Structural and Functional Comparison
Table 2. IR Spectral Signatures (Key Bands)
Research Findings and Implications
- Quinazolinone Advantage: The target compound’s quinazolinone core may offer superior metabolic stability compared to triazoles () due to the absence of tautomerism .
- Sulfamoyl vs. Sulfonyl : The sulfamoyl group’s NH moiety could improve target engagement relative to sulfonyl groups in analogs .
- Fluorophenyl Positioning: The mono-fluorination in the target compound may balance lipophilicity and electronic effects better than the difluorophenyl groups in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
